molecular formula C8H15NO2 B13980974 N,N,3-trimethyl-4-oxopentanamide

N,N,3-trimethyl-4-oxopentanamide

Cat. No.: B13980974
M. Wt: 157.21 g/mol
InChI Key: OSWAKIDRQKNYJU-UHFFFAOYSA-N
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Description

N,N,3-trimethyl-4-oxopentanamide is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . . This compound is characterized by its unique structure, which includes a ketone and an amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-trimethyl-4-oxopentanamide can be achieved through various synthetic routes. One common method involves the reaction of 3,3-dimethylbutan-2-one with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N,3-trimethyl-4-oxopentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the amide group under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N,N,3-trimethyl-4-oxopentanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,3-trimethyl-4-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and participate in various chemical interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,3-trimethyl-4-oxopentanamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a ketone and an amide group allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N,N,3-trimethyl-4-oxopentanamide

InChI

InChI=1S/C8H15NO2/c1-6(7(2)10)5-8(11)9(3)4/h6H,5H2,1-4H3

InChI Key

OSWAKIDRQKNYJU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N(C)C)C(=O)C

Origin of Product

United States

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